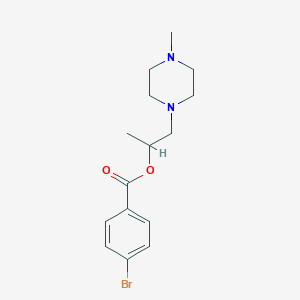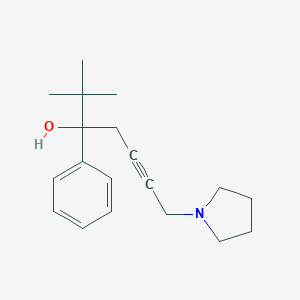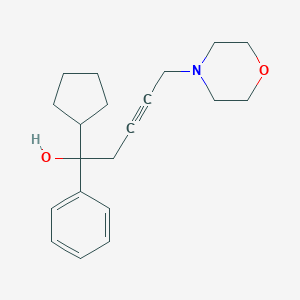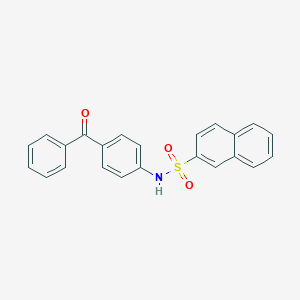
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-bromobenzoate is a chemical compound that is used in scientific research. It is commonly referred to as MPB or MPBP. This compound is used in various research areas, including neuroscience, pharmacology, and medicinal chemistry. MPBP is a synthetic compound that is not found naturally in the environment.
Mecanismo De Acción
The sigma-1 receptor is a transmembrane protein that is located in the endoplasmic reticulum of cells. MPBP binds to the sigma-1 receptor with high affinity and specificity. The binding of MPBP to the sigma-1 receptor modulates its activity, which results in the regulation of various cellular processes.
Biochemical and Physiological Effects:
MPBP has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to have neuroprotective effects, anti-inflammatory effects, and analgesic effects. MPBP has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPBP is a useful tool for studying the function of the sigma-1 receptor in vitro and in vivo. It has high affinity and specificity for the sigma-1 receptor, which allows for the selective modulation of its activity. However, MPBP has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for research involving MPBP. One area of interest is the development of new sigma-1 receptor ligands with improved pharmacological properties. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and psychiatric disorders. Additionally, the use of MPBP as a potential therapeutic agent for these diseases is an area of interest for future research.
In conclusion, 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-bromobenzoate is a synthetic compound that is used in scientific research to study the function of the sigma-1 receptor. It has high affinity and specificity for the sigma-1 receptor and has various biochemical and physiological effects. Although it has limitations, MPBP is a useful tool for studying the sigma-1 receptor and has potential for future therapeutic applications.
Métodos De Síntesis
The synthesis of MPBP involves the reaction of 4-bromobenzoic acid with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
MPBP is used in scientific research as a tool to study the function of neurotransmitter receptors in the brain. It is a selective ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release. MPBP is also used to study the pharmacological effects of sigma-1 receptor agonists and antagonists.
Propiedades
Fórmula molecular |
C15H21BrN2O2 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)propan-2-yl 4-bromobenzoate |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(11-18-9-7-17(2)8-10-18)20-15(19)13-3-5-14(16)6-4-13/h3-6,12H,7-11H2,1-2H3 |
Clave InChI |
JCMDEBQRGWWTRO-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)

![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)
![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)

![1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B245942.png)
![(3Z)-3-(6-methyl-5,6-dihydro-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylidene)naphthalen-2-one](/img/structure/B245943.png)

![1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea](/img/structure/B245945.png)